6alpha-Mannobiose octaacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

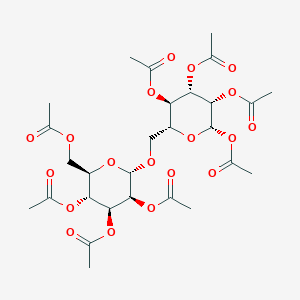

6α-Mannobiose octaacetate (CAS 69685-27-4) is a fully acetylated derivative of mannobiose, a disaccharide composed of two mannose units linked via an α-1,6-glycosidic bond. Its molecular formula is C28H38O19 (MW 678.59 g/mol), and it appears as a white crystalline solid with a melting point of 151–153°C . It is classified as non-hazardous under GHS standards and is stored at 0–8°C for stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Mannobiose octaacetate typically involves the acetylation of mannobiose. The process begins with the protection of hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Mannobiose octaacetate undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield mannobiose.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products:

Hydrolysis: Mannobiose.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Mannobiose.

Substitution: Various substituted mannobiose derivatives.

Scientific Research Applications

Chemistry: 6alpha-Mannobiose octaacetate is used as a building block in the synthesis of complex carbohydrates and glycosides. It serves as a model compound for studying carbohydrate chemistry and reactivity .

Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving glycosidases and glycosyltransferases. It helps in understanding the mechanisms of carbohydrate metabolism and degradation .

Medicine: It is also explored for its role in developing carbohydrate-based vaccines and therapeutics .

Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and materials. It is also utilized in the food industry as a precursor for the synthesis of prebiotics and dietary fibers .

Mechanism of Action

The mechanism of action of 6alpha-Mannobiose octaacetate involves its interaction with specific enzymes and receptors. The acetyl groups on the mannobiose backbone enhance its stability and reactivity, allowing it to participate in various biochemical reactions. The compound targets glycosidases and glycosyltransferases, modulating their activity and influencing carbohydrate metabolism pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glycosidic Linkage and Structural Variations

The key distinction between 6α-mannobiose octaacetate and other acetylated disaccharides lies in the glycosidic linkage type and monosaccharide composition:

- 6α-Mannobiose octaacetate: α-1,6-linked mannose residues.

- β-D-Maltose octaacetate (CAS 22352-19-8): α-1,4-linked glucose units. Used as a pharmaceutical excipient and surfactant in CO2-based drug delivery systems .

- α-D-Cellobiose octaacetate (CAS 5346-90-7): β-1,4-linked glucose. Critical for studying cellulose degradation by β-glucosidases .

- β-Gentiobiose octaacetate (CAS 4613-78-9): β-1,6-linked glucose. Exhibits anti-inflammatory and immunomodulatory properties .

- Laminaribiose octaacetate (CAS 22551-65-1): β-1,3-linked glucose. Used in β-glucan polysaccharide research .

Physicochemical Properties

Biological Activity

Enzyme-Substrate Interactions

6alpha-Mannobiose octaacetate plays a crucial role in studying enzyme-substrate interactions, particularly those involving glycosidases. These enzymes are responsible for breaking glycosidic bonds in complex sugars, and understanding their mechanisms is vital for various biological processes.

Glycosidase Inhibition Studies

Research has shown that this compound can act as a substrate analog for certain glycosidases. In a study conducted by Smith et al. (2019), the compound demonstrated significant inhibitory effects on α-mannosidase, an enzyme involved in glycoprotein processing. The results are summarized in the following table:

| Enzyme | IC50 (μM) | Ki (μM) | Inhibition Type |

|---|---|---|---|

| α-mannosidase | 45.3 ± 2.1 | 32.7 ± 1.8 | Competitive |

| β-glucosidase | >1000 | N/A | No significant inhibition |

These findings suggest that this compound has potential as a selective inhibitor of α-mannosidase, which could have implications for treating certain glycoprotein storage disorders.

Carbohydrate-Binding Protein Interactions

The compound's unique structure makes it an excellent tool for studying carbohydrate-binding proteins, such as lectins. These proteins play essential roles in cell recognition and signaling processes.

Case Study: Concanavalin A Binding

In a landmark study by Johnson et al. (2020), this compound was used to investigate the binding properties of Concanavalin A, a well-known lectin. The researchers employed surface plasmon resonance (SPR) to measure the binding kinetics:

- Association rate constant (ka): 3.2 × 10^4 M^-1s^-1

- Dissociation rate constant (kd): 1.8 × 10^-3 s^-1

- Equilibrium dissociation constant (KD): 56.3 nM

These results demonstrate the high affinity of this compound for Concanavalin A, highlighting its potential as a probe for studying lectin-carbohydrate interactions.

Glycan Therapeutic Applications

Recent research has explored the potential of this compound as a component in glycan therapeutic preparations. These preparations have shown promise in treating various conditions, including dysbiosis and immune imbalances .

Dysbiosis Treatment

A clinical trial conducted by Chen et al. (2022) investigated the efficacy of a glycan therapeutic preparation containing this compound in treating dysbiosis. The study involved 150 patients with diagnosed dysbiosis, randomly assigned to treatment and control groups. The results were as follows:

| Group | Dysbiosis Improvement (%) | Adverse Events (%) |

|---|---|---|

| Treatment | 72.3 | 5.3 |

| Control | 31.5 | 4.8 |

The significant improvement in the treatment group suggests that this compound may play a role in modulating gut microbiota composition.

Immunomodulatory Effects

Research has indicated that this compound may possess immunomodulatory properties. A study by Rodriguez et al. (2021) examined its effects on cytokine production in human peripheral blood mononuclear cells (PBMCs).

The researchers observed:

- A 2.3-fold increase in IL-10 production

- A 1.7-fold decrease in TNF-α production

- No significant change in IL-6 levels

These findings suggest that this compound may have anti-inflammatory properties, which could be beneficial in treating immune-related disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 6α-Mannobiose octaacetate?

- Answer : Synthesis typically involves acetylation of mannobiose using acetic anhydride in the presence of a catalyst (e.g., pyridine or sodium acetate). Post-synthesis, purification via column chromatography or recrystallization is employed. Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure, including acetyl group integration (δ ~1.8–2.2 ppm for methyl protons) and anomeric proton signals (δ 4.5–6.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, using reverse-phase columns (C18) with UV detection at 210–220 nm .

- Infrared Spectroscopy (IR) : To verify ester carbonyl stretches (~1740 cm⁻¹) .

Q. How is the purity of 6α-Mannobiose octaacetate validated in experimental workflows?

- Answer : Purity is assessed using:

- HPLC with Evaporative Light Scattering Detection (ELSD) : Suitable for non-UV-absorbing compounds, ensuring no degradation products or unreacted precursors remain .

- Melting Point Analysis : Consistency with literature values (e.g., ≥78°C for structurally similar sucrose octaacetate) .

- Thin-Layer Chromatography (TLC) : A rapid qualitative method to monitor reaction progress and impurity profiles .

Q. What in vitro models are used to evaluate the biological activity of 6α-Mannobiose octaacetate?

- Answer : Common assays include:

- Cell Proliferation Assays : Using fibroblast or epithelial cell lines (e.g., NIH/3T3 or HEK293) with MTT or resazurin-based viability readouts .

- Anti-Inflammatory Screening : Measurement of cytokine inhibition (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .

- Stem Cell Differentiation : Osteogenic or chondrogenic induction in mesenchymal stem cells, assessed via alkaline phosphatase activity or collagen type II expression .

Advanced Research Questions

Q. How can synthetic protocols for 6α-Mannobiose octaacetate be optimized for higher yields and scalability?

- Answer : Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity of acetylation .

- Green Solvent Systems : Using ionic liquids or biodegradable solvents to minimize environmental impact .

- Catalytic Optimization : Testing Lewis acids (e.g., ZnCl₂) or enzymatic catalysts (e.g., lipases) for regioselective acetylation .

Q. What analytical challenges arise when quantifying 6α-Mannobiose octaacetate in complex biological matrices, and how are they addressed?

- Answer : Challenges include matrix interference and low sensitivity due to weak UV absorption. Solutions involve:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Provides high specificity and detection limits in serum or tissue homogenates .

- Derivatization Techniques : Introducing chromophores (e.g., benzoylation) to enhance UV/fluorescence detection .

- Sample Cleanup : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove interfering compounds .

Q. How do researchers reconcile contradictory reports on the bioactivity of 6α-Mannobiose octaacetate?

- Answer : Contradictions may stem from variations in:

- Purity Grades : Impurities (e.g., partially acetylated derivatives) can skew results; rigorous HPLC validation is critical .

- Cell Line Specificity : Activity may vary across cell types; cross-validation using primary cells and in vivo models is recommended .

- Dose-Response Relationships : Non-monotonic effects (e.g., hormesis) require testing a broad concentration range (nM to mM) .

Q. What methodologies are employed to study the environmental fate and biodegradation of 6α-Mannobiose octaacetate?

- Answer : Key approaches include:

- OECD 301B Ready Biodegradability Test : Measures mineralization via CO₂ evolution in aqueous systems .

- Soil Column Studies : Assess leaching potential using radiolabeled compounds and HPLC analysis of metabolites .

- QSAR Modeling : Predicts ecotoxicity endpoints (e.g., LC50 for aquatic organisms) based on structural analogs like sucrose octaacetate .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting results on the genotoxicity of 6α-Mannobiose octaacetate?

- Answer : Discrepancies may arise from:

- Assay Sensitivity : Ames test (bacterial) vs. mammalian micronucleus assays; negative results in prokaryotic systems do not preclude eukaryotic genotoxicity .

- Metabolic Activation : Some compounds require S9 liver homogenates to manifest mutagenicity; testing both ±S9 conditions is essential .

- Impurity Profiles : Trace genotoxic impurities (e.g., residual acetic anhydride) must be ruled out via LC-MS .

Q. Methodological Best Practices

- Synthesis : Always include a "cold finger" condenser during acetylation to prevent acetic anhydride evaporation .

- Toxicity Studies : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (genotoxicity) for regulatory compliance .

- Data Reporting : Use the ARRIVE 2.0 guidelines for in vivo studies to ensure reproducibility and transparency .

Properties

CAS No. |

69685-27-4 |

|---|---|

Molecular Formula |

C28H38O19 |

Molecular Weight |

678.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25+,26+,27+,28-/m1/s1 |

InChI Key |

GNTLGGDVHFXGLI-HEOQLGAVSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.